N-(4-fluorobenzyl)-3-methoxy-1-methyl-1H-pyrazol-4-amine
Description
N-(4-fluorobenzyl)-3-methoxy-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative featuring a 4-fluorobenzyl substituent, a methoxy group at the 3-position, and a methyl group at the 1-position of the pyrazole ring.
Properties
CAS No. |
1856020-41-1 |
|---|---|
Molecular Formula |
C12H14FN3O |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-methoxy-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H14FN3O/c1-16-8-11(12(15-16)17-2)14-7-9-3-5-10(13)6-4-9/h3-6,8,14H,7H2,1-2H3 |
InChI Key |
OBWLWHYXEMLCRA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-fluorobenzylamine with 3-methoxy-1-methyl-1H-pyrazole-4-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[(4-fluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
a) N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Substituents : Cyclopropylamine (electron-donating) and pyridinyl group (aromatic, basic).
- Synthesis : Copper(I)-catalyzed coupling with a low yield (17.9%), suggesting challenges in steric hindrance or intermediate stability .
- Physicochemical Properties : Melting point (104–107°C) and HRMS (m/z 215 [M+H]+) indicate moderate stability. The pyridinyl group may enhance water solubility compared to the fluorobenzyl group in the target compound .
b) N-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide
- Substituents : Sulfonamide (polar), p-fluorophenyl (electron-withdrawing), and tert-butyl groups (hydrophobic).
c) N-[4-Methoxy-3-(methoxymethyl)benzyl]-1,5-dimethyl-1H-pyrazol-3-amine
- Substituents : Methoxymethyl (bulky, electron-donating) and dimethylpyrazole.
- Impact : Increased steric bulk from methoxymethyl may hinder membrane permeability, contrasting with the target compound’s simpler fluorobenzyl group. Multiple methoxy groups could enhance metabolic oxidation susceptibility .
d) (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine
- Substituents : Pyridinylmethyl (basic) and 3-methoxy-4-fluorobenzyl.
- Both compounds share fluorine and methoxy groups, suggesting similar electronic profiles .
Biological Activity
N-(4-fluorobenzyl)-3-methoxy-1-methyl-1H-pyrazol-4-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and case studies.
- Molecular Formula : C15H21ClFN3
- Molecular Weight : 297.79 g/mol
- CAS Number : 1856035-98-7
- Structural Features : The compound features a pyrazole ring substituted with a fluorobenzyl group and a methoxy group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrazole Ring : Starting from appropriate precursors, the pyrazole ring is formed via cyclization reactions.
- Substitution Reactions : The introduction of the 4-fluorobenzyl and methoxy groups can be achieved through nucleophilic substitution methods.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Biological Activity
This compound exhibits a range of biological activities, which can be summarized as follows:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.
Enzyme Inhibition
The compound has shown promising results as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects, which are attributed to its ability to inhibit COX enzymes, similar to other pyrazole derivatives.
Case Studies
Several case studies have documented the biological activity of this compound:
-
Study on Anticancer Activity :
- Researchers tested this compound on various human cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner.
- The study provided insights into the mechanism of action, suggesting that the compound induces apoptosis in cancer cells.
-
Enzyme Inhibition Study :
- A detailed enzymatic assay demonstrated that the compound selectively inhibits CDK2 with minimal effects on CDK9, indicating its potential for targeted cancer therapy.
-
Anti-inflammatory Effects :
- In vivo studies showed that the compound significantly reduced inflammation in animal models, supporting its potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
